[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
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Overview
Description
The compound [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, methoxy groups, and a piperazinyliminomethyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various intermediate compounds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and functional group placement. Common reagents used in the synthesis include organic solvents, acids, bases, and protective groups to safeguard reactive sites during intermediate steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield additional ketone or aldehyde groups, while reduction could result in the formation of alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism may involve binding to active sites, altering enzyme activity, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-31-[Ethyl(isopropyl)amino]-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,37-trioxo-8,38-dioxa-27-thia-24,29,34-triazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1(36),2,4,9,19,21,25,28,30,32,34-undecaen-13-yl acetate
- (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-{[(4-Cyclopentyl-1-piperazinyl)amino]methyl}-
- (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[4-(Dimethylamino)-4-methyl-1-piperidinyl]-2,
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets and undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C42H56N4O12 |
---|---|
Molecular Weight |
808.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12-,44-19-/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1 |
InChI Key |
FKKVFHDDYXJFFL-RKMVSVJYSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N\N5CCNCC5)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCNCC5)C |
Origin of Product |
United States |
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